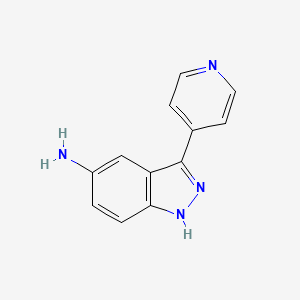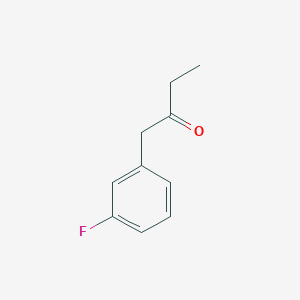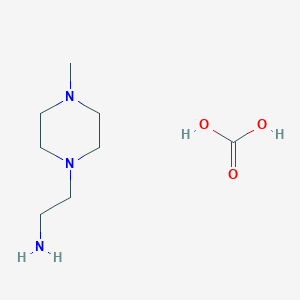
2-(4-Methyl-piperazin-1-YL)-ethylamine carbonate
Overview
Description
2-(4-Methyl-piperazin-1-YL)-ethylamine carbonate is a chemical compound with the molecular formula C7H17N3. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions.
Mechanism of Action
Target of Action
The primary target of 2-(4-Methyl-piperazin-1-YL)-ethylamine carbonate is the serotonin type 3 (5-HT3) receptors . These receptors play a significant role in the management of nausea and emesis and are being investigated for their neuro-pharmacological potential in various animal models .
Mode of Action
This compound interacts with its targets, the 5-HT3 receptors, resulting in antidepressant-like effects in rodent models of depression . The compound was found to reverse mCPP induced immobility and attenuate the antidepressant effects of fluoxetine and desipramine .
Biochemical Pathways
The compound affects the serotonergic pathway, specifically the neural pathways of depression . The involvement of 5-HT3 receptors in these pathways has prompted research into these receptors as possible antidepressant drug targets .
Pharmacokinetics
The compound has an optimal log p and pa2 value comparable to that of ondansetron, suggesting similar adme properties .
Result of Action
The acute and chronic treatment of this compound exhibited antidepressant-like effects at lower dose levels in mice forced swim test (FST). A similar dose-immobility profile was observed in both mice FST and tail suspension test (TST) . Chronic treatment with the compound restored the behavioural deficits in olfactory bulbectomized (OBX) rats, as indicated by a reduction in hyperactivity in the novel open field test .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors.
This article provides a preliminary overview of the mechanism of action of this compound. Further investigation of this compound in various other models of depression is warranted .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methyl-piperazin-1-YL)-ethylamine carbonate typically involves the reaction of 4-methylpiperazine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{4-Methylpiperazine} + \text{Ethylene oxide} \rightarrow \text{2-(4-Methyl-piperazin-1-YL)-ethylamine} ]
The resulting 2-(4-Methyl-piperazin-1-YL)-ethylamine is then treated with carbon dioxide to form the carbonate salt.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and the product is often purified using techniques such as crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methyl-piperazin-1-YL)-ethylamine carbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of 2-(4-Methyl-piperazin-1-YL)-ethylamine.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
2-(4-Methyl-piperazin-1-YL)-ethylamine carbonate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of various chemical products and intermediates.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methyl-piperazin-1-YL)-1,8-naphthyridine-3-carbonitrile: A compound with similar structural features and potential antidepressant effects.
2-Methyl-4-(4-methyl-piperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine: Used in the treatment of schizophrenia and related psychoses.
Uniqueness
2-(4-Methyl-piperazin-1-YL)-ethylamine carbonate is unique due to its specific chemical structure, which allows it to interact with a variety of molecular targets. This versatility makes it a valuable compound in research and industrial applications.
Properties
IUPAC Name |
carbonic acid;2-(4-methylpiperazin-1-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N3.CH2O3/c1-9-4-6-10(3-2-8)7-5-9;2-1(3)4/h2-8H2,1H3;(H2,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCLITRYKAWVUNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCN.C(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Bromo-2,3-dimethylimidazo[1,2-a]pyrimidine](/img/structure/B1439088.png)
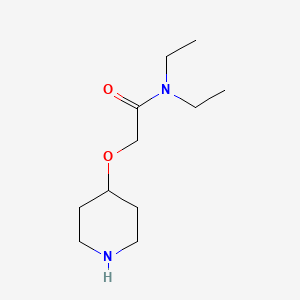
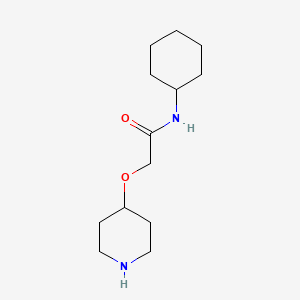
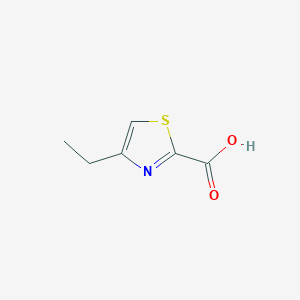
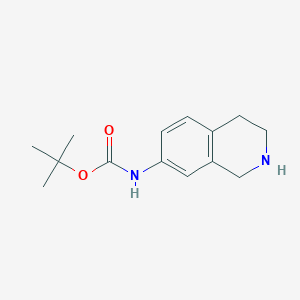
![Methyl 2-{[(3-chlorophenyl)carbamoyl]amino}acetate](/img/structure/B1439098.png)
![4-Ethyl-4h-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1439099.png)
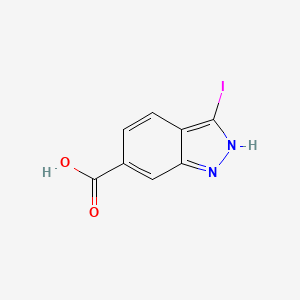
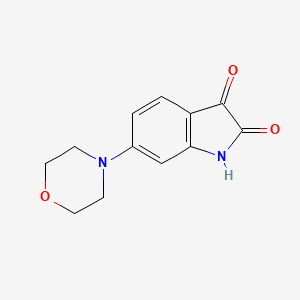
![2,2,2-trifluoroethyl N-[3-(trifluoromethoxy)phenyl]carbamate](/img/structure/B1439104.png)
